molecular formula C20H34O9S B1676797 m-PEG7-Tos CAS No. 155887-96-0

m-PEG7-Tos

Cat. No. B1676797
CAS RN: 155887-96-0
M. Wt: 450.5 g/mol
InChI Key: IULJXDNZSJIPDE-UHFFFAOYSA-N
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Description

M-PEG7-Tos is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

M-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker and can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular formula of m-PEG7-Tos is C20H34O9S . Its molecular weight is 494.59600 . The InChI Key is ZTSLDMCZJSLHRN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The tosyl group in m-PEG7-Tos is a very good leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Drug Delivery Systems

m-PEG7-Tos is extensively utilized in the development of drug delivery systems. Its hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for the bioavailability of drugs . The tosyl group in m-PEG7-Tos acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the conjugation of therapeutic agents to the PEG linker. This conjugation can improve the therapeutic index of drugs by enhancing their solubility, stability, and half-life in the bloodstream .

Surface Modification

In biomedical applications, surface modification is vital for improving the interaction between biomaterials and the biological environment. m-PEG7-Tos can be used to modify surfaces to increase biocompatibility and reduce unspecific protein adsorption. The PEGylation of surfaces with m-PEG7-Tos can also prevent the recognition by the immune system, thereby enhancing the circulation time of nanoparticles or implants in the body .

Biomaterial Synthesis

The synthesis of biomaterials often requires components that are biocompatible and can be functionalized for further modification. m-PEG7-Tos serves as a PEG-based linker in the synthesis of biomaterials, including hydrogels and biodegradable polymers. These materials are used in various medical applications, such as tissue engineering and regenerative medicine .

PROTAC Synthesis

m-PEG7-Tos is a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that induce the degradation of specific proteins, offering a novel approach to targeted therapy, especially in cancer treatment. The PEG linker in m-PEG7-Tos provides the necessary flexibility and solubility for the PROTAC molecules to function effectively .

Nucleophilic Substitution Reactions

In organic synthesis, m-PEG7-Tos is used for its tosyl group, which is a good leaving group in nucleophilic substitution reactions. This property is exploited in the synthesis of various organic compounds, where m-PEG7-Tos can act as an intermediate or a reagent to introduce PEG chains into other molecules, enhancing their solubility and reactivity .

Research and Development

m-PEG7-Tos is a versatile compound in scientific research, finding applications across a wide range of studies. Its unique properties make it suitable for use in bioconjugation, prodrug synthesis, and the development of new therapeutic agents. Researchers leverage m-PEG7-Tos to explore innovative solutions in drug design and delivery .

Mechanism of Action

Target of Action

m-PEG7-Tos is a PEG-based PROTAC linker . The primary targets of m-PEG7-Tos are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC molecule is designed to degrade .

Mode of Action

m-PEG7-Tos, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC molecule to form a ternary complex with the E3 ligase and the target protein. The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG7-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The ubiquitin-proteasome system selectively degrades proteins that have been marked with ubiquitin, a small protein that acts as a “tag” for degradation .

Pharmacokinetics

As a peg-based compound, m-peg7-tos is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of m-PEG7-Tos is the selective degradation of target proteins . By forming a ternary complex with the E3 ligase and the target protein, m-PEG7-Tos facilitates the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of m-PEG7-Tos, like other PROTACs, takes place intracellularly, leveraging the cell’s own ubiquitin-proteasome system . The efficacy and stability of m-PEG7-Tos could potentially be influenced by various environmental factors within the cell, such as the presence and activity of the E3 ligase and the proteasome, the concentration of the target protein, and other cellular conditions.

Safety and Hazards

In case of skin contact with m-PEG7-Tos, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving m-PEG7-Tos, use dry powder or carbon dioxide extinguishers .

Future Directions

M-PEG7-Tos is used for research purposes . It has potential applications in the field of drug delivery systems and protein and peptide modifications .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJXDNZSJIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG7-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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